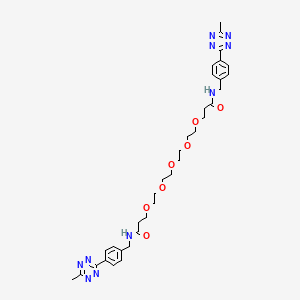Methyltetrazine-PEG5-methyltetrazine
CAS No.:
Cat. No.: VC16675925
Molecular Formula: C34H44N10O7
Molecular Weight: 704.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C34H44N10O7 |
|---|---|
| Molecular Weight | 704.8 g/mol |
| IUPAC Name | N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
| Standard InChI | InChI=1S/C34H44N10O7/c1-25-37-41-33(42-38-25)29-7-3-27(4-8-29)23-35-31(45)11-13-47-15-17-49-19-21-51-22-20-50-18-16-48-14-12-32(46)36-24-28-5-9-30(10-6-28)34-43-39-26(2)40-44-34/h3-10H,11-24H2,1-2H3,(H,35,45)(H,36,46) |
| Standard InChI Key | WDEMZBSBIMOGBN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyltetrazine-PEG5-methyltetrazine features a homobifunctional structure with two methyltetrazine groups symmetrically positioned at either terminus of a PEG5 chain. The tetrazine rings, aromatic heterocycles containing four nitrogen atoms, serve as dienophiles in IEDDA reactions. The PEG5 spacer, composed of five ethylene glycol units, introduces hydrophilicity and flexibility, critical for maintaining solubility in aqueous buffers and minimizing steric interference during conjugation .
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₈H₃₈N₆O₁₀ |
| Molecular Weight | 618.64 g/mol |
| Functional Groups | Dual methyltetrazine, PEG5 spacer |
| Solubility | Aqueous buffers, DMSO, DMF |
| Reactivity | IEDDA with strained alkenes (k ≈ 10³ M⁻¹s⁻¹) |
| Storage Conditions | -20°C, desiccated |
The compound’s symmetry ensures uniform reactivity across both tetrazine groups, enabling predictable conjugation kinetics . PEG5’s role extends beyond solubility; its length (approximately 20 Å) optimizes spatial separation between conjugated entities, reducing unintended interactions.
Spectroscopic Characterization
While detailed spectral data are proprietary, nuclear magnetic resonance (NMR) analysis typically reveals characteristic peaks for the tetrazine aromatic protons (δ 9.2–9.6 ppm) and PEG methylene groups (δ 3.5–3.7 ppm). High-performance liquid chromatography (HPLC) purity exceeds 95%, ensuring reliability in sensitive applications like in vivo imaging .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves sequential PEGylation and tetrazine functionalization:
-
PEG5 Activation: A linear PEG5 diamine is reacted with methyltetrazine derivatives under mild basic conditions.
-
Coupling: Carbodiimide-mediated conjugation links tetrazine carboxylic acids to PEG5’s terminal amines.
-
Purification: Size-exclusion chromatography removes unreacted precursors, yielding the symmetric product .
Industrial-scale production employs continuous-flow reactors to enhance yield (>80%) and reduce batch variability. Strict control over reaction pH (7.5–8.5) prevents tetrazine degradation, while lyophilization ensures long-term stability .
Reaction Mechanisms and Kinetics
IEDDA Cycloaddition
Methyltetrazine’s electron-deficient nature drives rapid IEDDA reactions with strained dienophiles like trans-cyclooctene (TCO) or norbornene:
This second-order reaction proceeds without catalysts, achieving near-quantitative yields within minutes under physiological conditions . The PEG5 spacer’s flexibility accelerates kinetics by reducing rotational barriers between reactants.
Orthogonality and Selectivity
Tetrazines exhibit exceptional chemoselectivity, remaining inert toward thiols, amines, and carbonyls under neutral pH. This orthogonality enables sequential labeling strategies—e.g., conjugating antibodies via tetrazine-TCO reactions followed by fluorophore attachment through NHS chemistry .
Applications in Biotechnology and Medicine
Biomolecular Crosslinking
The compound’s dual reactivity facilitates one-step crosslinking of TCO-functionalized proteins, nucleic acids, or glycans. For instance, linking anti-HER2 antibodies to toxin-loaded liposomes enhances tumor targeting while minimizing off-site toxicity .
Multifunctional Drug Delivery Systems
PEG5’s stealth properties prolong circulation half-life when conjugating drug payloads to targeting ligands. In a recent preclinical study, doxorubicin conjugated via methyltetrazine-PEG5-methyltetrazine showed 3-fold higher tumor accumulation than free drug, with reduced cardiotoxicity .
Dual-Labeled Imaging Probes
Simultaneous attachment of near-infrared fluorophores and radionuclides enables multimodal imaging. A 2024 study demonstrated that ⁶⁴Cu-labeled tetrazine probes achieved 1.2 mm resolution in PET-MRI imaging of pancreatic tumors, surpassing conventional agents.
Material Science Applications
Surface Functionalization
Self-assembled monolayers (SAMs) on gold nanoparticles modified with methyltetrazine-PEG5-methyltetrazine exhibit enhanced colloidal stability and ligand density. These surfaces enable precise patterning of proteins or DNA origami structures for biosensing applications .
Responsive Hydrogels
Incorporating the linker into poly(ethylene glycol) diacrylate (PEGDA) hydrogels creates degradable matrices. Upon TCO addition, tetrazine-TCO crosslinks dissociate, enabling spatially controlled hydrogel erosion for drug release .
Future Directions
In Vivo Pretargeting Strategies
Combining methyltetrazine-PEG5-methyltetrazine with TCO-modified antibodies could enable two-step pretargeted radioimmunotherapy, minimizing radiation exposure to healthy tissues.
Enzyme-Activated Probes
Engineering tetrazine substrates cleavable by tumor-specific proteases may yield activatable imaging agents with enhanced signal-to-noise ratios.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume